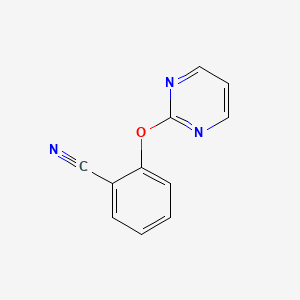

2-(Pyrimidin-2-yloxy)benzonitrile

Description

BenchChem offers high-quality 2-(Pyrimidin-2-yloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-2-yloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWUEBTUQAVVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694983 | |

| Record name | 2-[(Pyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-29-3 | |

| Record name | 2-[(Pyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the primary synthetic pathways, with a detailed focus on the prevalent Nucleophilic Aromatic Substitution (SNAr) route. The guide will cover mechanistic insights, detailed experimental protocols, strategies for reaction optimization, and methods for purification and characterization. Our approach is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.

Introduction: The Significance of 2-(Pyrimidin-2-yloxy)benzonitrile

The fusion of pyrimidine and benzonitrile moieties in 2-(Pyrimidin-2-yloxy)benzonitrile creates a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. Similarly, the benzonitrile group is a common feature in many pharmaceuticals and can participate in various biological interactions. The combined structure of 2-(Pyrimidin-2-yloxy)benzonitrile has been identified as a core component in the development of kinase inhibitors and other targeted therapies. A robust and efficient synthesis of this molecule is therefore a critical step in the discovery and development of novel therapeutics.

Primary Synthetic Pathways: An Overview

The formation of the diaryl ether linkage in 2-(Pyrimidin-2-yloxy)benzonitrile can be approached through several synthetic strategies. The two most prominent methods are:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct route, involving the reaction of an electron-deficient halopyrimidine with a phenoxide.

-

Ullmann Condensation: A copper-catalyzed cross-coupling reaction between a halopyrimidine and a phenol, which can be effective, particularly for less reactive substrates.[1]

This guide will focus on the SNAr pathway due to its widespread use, cost-effectiveness, and generally milder reaction conditions compared to the classical Ullmann condensation.

The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile via SNAr typically involves the reaction of 2-chloropyrimidine with 2-cyanophenol in the presence of a base.

Mechanistic Insights

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[2] The pyrimidine ring, with its electron-withdrawing nitrogen atoms, is highly activated towards nucleophilic attack, particularly at the 2- and 4-positions.[3]

-

Nucleophilic Attack: The reaction is initiated by the deprotonation of 2-cyanophenol by a base to form the more nucleophilic 2-cyanophenoxide ion. This phenoxide then attacks the electron-deficient C2 position of 2-chloropyrimidine. This is typically the rate-determining step.[2]

-

Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the electronegative nitrogen atoms, which stabilizes the intermediate.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final product, 2-(Pyrimidin-2-yloxy)benzonitrile.

The efficiency of the reaction is influenced by the nature of the leaving group (with fluoride often being the most reactive in SNAr), the strength of the nucleophile, and the ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer complex.[4]

Diagram of the SNAr Mechanism:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrimidin-2-yloxy)benzonitrile: A Keystone for Drug Discovery and Materials Science

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone of innovation.[1][2] Its inherent biological relevance, stemming from its presence in the nucleobases of DNA and RNA, provides a unique advantage for therapeutic design, often facilitating cellular uptake and interaction with biological targets.[2][3] 2-(Pyrimidin-2-yloxy)benzonitrile emerges from this distinguished lineage, integrating the electronically versatile pyrimidine ring with a benzonitrile moiety through an ether linkage. This unique combination of functional groups suggests a rich potential for applications ranging from targeted therapeutics to novel organic materials.

The physicochemical properties of a molecule are the bedrock upon which its suitability for any application is built.[4][5] For drug development professionals, properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[6][7] In materials science, these same properties influence crystal packing, film formation, and electronic characteristics.

This technical guide provides a comprehensive exploration of the core physicochemical properties of 2-(Pyrimidin-2-yloxy)benzonitrile. As a Senior Application Scientist, this document is structured to not only present the fundamental data but also to provide the causality behind experimental choices and the practical implications of these properties. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and reproducibility for researchers and scientists.

Molecular Identity and Structural Features

2-(Pyrimidin-2-yloxy)benzonitrile is a small organic molecule characterized by the fusion of a pyrimidine ring and a benzonitrile group via an ether bond.

| Property | Value | Source |

| CAS Number | 1159822-29-3 | [8] |

| Molecular Formula | C₁₁H₇N₃O | [8] |

| Molecular Weight | 197.19 g/mol | [8] |

| Chemical Structure | ||

|

Predicted Physicochemical Parameters

While experimental data for 2-(Pyrimidin-2-yloxy)benzonitrile is not extensively available in the public domain, computational models provide valuable initial estimates of its physicochemical properties. These predictions are instrumental in the early stages of research for guiding experimental design.

| Parameter | Predicted Value | Significance in Drug Discovery and Materials Science |

| Boiling Point | 403.2 ± 47.0 °C | Indicates the thermal stability of the compound, which is crucial for processing and formulation. |

| Density | 1.29 ± 0.1 g/cm³ | Relevant for formulation development and understanding intermolecular packing. |

| pKa | -0.11 ± 0.13 | Suggests the compound is a very weak base. The pKa influences the ionization state at different pH values, which is critical for solubility, permeability, and receptor binding. |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

To ensure the scientific integrity and practical utility of this guide, the following sections detail robust, step-by-step methodologies for the experimental determination of key physicochemical properties of 2-(Pyrimidin-2-yloxy)benzonitrile.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely grind a small amount of crystalline 2-(Pyrimidin-2-yloxy)benzonitrile.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (10-20 °C/min) to get a rough estimate.[10]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium.[9]

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter that influences a drug's bioavailability and the formulation of solutions for various applications.[11]

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method

-

Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS) at pH 7.4, and common organic solvents (e.g., ethanol, DMSO, acetone).

-

Sample Preparation: Add an excess amount of solid 2-(Pyrimidin-2-yloxy)benzonitrile to a known volume of each solvent in separate vials. The excess solid is crucial to ensure saturation.[12]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 2-(Pyrimidin-2-yloxy)benzonitrile, the pKa of its conjugate acid is determined. This value is crucial for predicting its charge state at different physiological pHs, which in turn affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12).[13]

-

Stock Solution: Prepare a concentrated stock solution of 2-(Pyrimidin-2-yloxy)benzonitrile in a suitable solvent like DMSO.[13]

-

Sample Preparation: In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well containing the different pH buffers.[14]

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[13]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[15]

Caption: UV-Vis Spectrophotometry Workflow for pKa Determination.

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a non-polar (lipid-like) environment versus a polar (aqueous) environment. It is a critical parameter for predicting a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for logD at pH 7.4

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.[16]

-

Sample Preparation: Dissolve a known amount of 2-(Pyrimidin-2-yloxy)benzonitrile in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the pre-saturated PBS to the n-octanol solution in a sealed vial.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[17]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the logD at pH 7.4 using the formula: logD = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).[16]

Caption: Shake-Flask Method for logD Determination.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-(Pyrimidin-2-yloxy)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons on the pyrimidine and benzene rings. The chemical shifts and splitting patterns would confirm the connectivity of the molecule.[18][19]

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbon of the nitrile group (typically in the 115-125 ppm range) and the carbons of the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the key functional groups:

-

C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.[20][21]

-

C-O-C (Aromatic Ether): Strong, characteristic stretches in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.[22]

-

Aromatic C=C: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H: Bending vibrations in the fingerprint region (below 900 cm⁻¹) that can indicate the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of 2-(Pyrimidin-2-yloxy)benzonitrile (197.19 g/mol ).

-

Nitrogen Rule: Since the molecule contains an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value.[23][24]

-

Fragmentation: Common fragmentation patterns would likely involve the cleavage of the ether linkage, leading to fragments corresponding to the pyrimidine and benzonitrile moieties.

Significance and Applications in Drug Discovery and Beyond

The physicochemical properties of 2-(Pyrimidin-2-yloxy)benzonitrile are pivotal to its potential applications. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases, including cancer, and viral and bacterial infections.[1][25] The inclusion of a benzonitrile group can enhance binding to certain biological targets and modulate the molecule's electronic properties.

The predicted low basicity (pKa of -0.11) suggests that the molecule will be predominantly neutral at physiological pH, which can be advantageous for crossing biological membranes. The lipophilicity (logP) will be a key determinant of its ADME properties and will need to be experimentally verified to assess its "drug-likeness."

Beyond pharmaceuticals, the rigid, planar structure and the presence of heteroatoms and a nitrile group make 2-(Pyrimidin-2-yloxy)benzonitrile an interesting candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry.

Conclusion

2-(Pyrimidin-2-yloxy)benzonitrile is a molecule of significant interest, positioned at the intersection of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its key physicochemical properties and detailed experimental protocols for their determination. A thorough understanding and experimental validation of these properties are essential first steps in unlocking the full potential of this promising compound. The methodologies and insights presented herein are intended to empower researchers, scientists, and drug development professionals to confidently advance their investigations into this and other novel chemical entities.

References

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Kypreou, E., et al. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Singh, S., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. [Link]

-

Jain, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

-

Patel, D. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Wisdomlib. (2025). Pyrimidine scaffold: Significance and symbolism. Wisdomlib. [Link]

-

Wisdomlib. (2025). Physicochemical properties of drug: Significance and symbolism. Wisdomlib. [Link]

-

Wired Chemist. Determination of Melting Point. [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Mettler Toledo. What is Melting Point?. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Kheylik, Y. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

University of Wisconsin-River Falls. Short Summary of 1H-NMR Interpretation. [Link]

-

Ràfols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]

-

Ríos Martínez, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

University of California, Davis. Interpretation of mass spectra. [Link]

-

ResearchGate. (2025). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. ResearchGate. [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

-

ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | ACS Medicinal Chemistry Letters. ACS Publications. [Link]

-

Chemistry Steps. The Nitrogen Rule in Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Innovatech Labs. (2025). How to Interpret FTIR Results: A Beginner's Guide. Innovatech Labs. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

Wikipedia. Mass spectral interpretation. [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

-

Pharmaeli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

-

PubMed. Solubility determination of barely aqueous-soluble organic solids. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. 1159822-29-3|2-(Pyrimidin-2-yloxy)benzonitrile|BLD Pharm [bldpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Solubility determination of barely aqueous-soluble organic solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. acdlabs.com [acdlabs.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. azooptics.com [azooptics.com]

- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 23. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 24. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 25. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-(Pyrimidin-2-yloxy)benzonitrile (CAS 1159822-29-3)

This technical guide provides a comprehensive overview of 2-(Pyrimidin-2-yloxy)benzonitrile, a key chemical intermediate in the synthesis of targeted cancer therapies. While primarily recognized for its role in the production of the PARP inhibitor Olaparib, this document also explores its synthesis, characterization, and potential for broader applications in medicinal chemistry.

Introduction and Physicochemical Properties

2-(Pyrimidin-2-yloxy)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a pyrimidine ring via an ether linkage.[1][2][] Its chemical structure is fundamental to its utility as a building block in the synthesis of more complex molecules. The presence of the pyrimidine and benzonitrile groups suggests potential for various chemical transformations and biological interactions.[4][5][6]

Table 1: Physicochemical Properties of 2-(Pyrimidin-2-yloxy)benzonitrile

| Property | Value | Reference |

| CAS Number | 1159822-29-3 | [1][2][] |

| Molecular Formula | C11H7N3O | [1][2] |

| Molecular Weight | 197.19 g/mol | [1][2] |

| Appearance | White to light yellow powder (predicted) | [5] |

| Boiling Point | 403.2±47.0 °C (Predicted) | [2] |

| Density | 1.29±0.1 g/cm3 (Predicted) | [2] |

| pKa | -0.11±0.13 (Predicted) | [2] |

| Storage | 2-8°C | [1] |

Synthesis and Characterization

The synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the coupling of 2-cyanophenol with a suitable 2-halopyrimidine, such as 2-chloropyrimidine, in the presence of a base.

Hypothetical Synthetic Protocol

This protocol describes a plausible method for the laboratory-scale synthesis of 2-(Pyrimidin-2-yloxy)benzonitrile.

Materials:

-

2-Cyanophenol

-

2-Chloropyrimidine

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2-cyanophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-90°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(Pyrimidin-2-yloxy)benzonitrile.

Workflow for Synthesis

Caption: Synthetic workflow for 2-(Pyrimidin-2-yloxy)benzonitrile.

Analytical Characterization

The identity and purity of synthesized 2-(Pyrimidin-2-yloxy)benzonitrile would be confirmed using standard analytical techniques.[7]

Table 2: Expected Analytical Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-8.5 ppm. The pyrimidine protons would show characteristic chemical shifts. |

| ¹³C NMR | Signals for all 11 carbon atoms, including the nitrile carbon (around 115-120 ppm) and carbons of the pyrimidine and benzene rings. |

| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 197.19. |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific method used.[8] |

Biological Relevance and Potential Mechanism of Action

The primary significance of 2-(Pyrimidin-2-yloxy)benzonitrile in drug development lies in its role as a key intermediate in the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[9][10]

Role in PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks.[11] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[12][13] Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which then cause double-strand breaks that cannot be efficiently repaired. This results in genomic instability and cell death, a concept known as synthetic lethality.[11][13][14] Olaparib, synthesized from intermediates like 2-(Pyrimidin-2-yloxy)benzonitrile, is a clinically approved therapy that exploits this vulnerability in BRCA-mutated cancers, including ovarian, breast, and prostate cancers.[12]

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

While 2-(Pyrimidin-2-yloxy)benzonitrile itself is not known to be a PARP inhibitor, its core structure is a critical component of the final active drug. The pyrimidine and benzonitrile motifs are present in numerous other biologically active compounds, suggesting that this molecule could serve as a scaffold for developing novel therapeutics targeting various biological pathways.[4][6][15][16][17]

Applications in Drug Discovery and Research

The most well-documented application of 2-(Pyrimidin-2-yloxy)benzonitrile is as a precursor in the multi-step synthesis of Olaparib.[9][10][18][19] Its structure is incorporated into the final drug molecule, highlighting the importance of its purity and consistent supply for pharmaceutical manufacturing.

High-Level Workflow for Olaparib Synthesis

Caption: Role of 2-(Pyrimidin-2-yloxy)benzonitrile in Olaparib synthesis.

Beyond its use in Olaparib synthesis, this compound is a valuable starting material for creating libraries of novel molecules for screening in various disease models. The pyrimidine ring can be further functionalized, and the nitrile group can be converted into other functional groups, such as amines or carboxylic acids, to generate diverse chemical entities.

Conclusion and Future Directions

2-(Pyrimidin-2-yloxy)benzonitrile is a crucial intermediate in the pharmaceutical industry, particularly for the production of the life-saving cancer drug Olaparib. While its direct biological activity has not been extensively studied, its chemical structure, containing both pyrimidine and benzonitrile moieties, suggests a potential for broader applications in medicinal chemistry. Future research could focus on exploring the biological effects of this compound and its derivatives as potential therapeutic agents in their own right. The development of efficient and scalable synthetic routes remains a key area of interest for ensuring a stable supply chain for Olaparib and other potential future drugs derived from this versatile scaffold.

References

- BLD Pharm. 1159822-29-3|2-(Pyrimidin-2-yloxy)benzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib.

- Guidechem. 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE 1159822-29-3 wiki.

- Google Patents.

- A2Bchem. Olaparib Synthesis Route.

- National Institutes of Health. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC.

- Patsnap.

- Quick Company. Process For The Preparation Of Olaparib And Polymorphs Thereof.

- CHIRALEN. 2-(Pyrimidin-2-yloxy)benzonitrile.

- ChemicalBook. 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE | 1159822-29-3.

- ChemScene. 353259-03-7 | 4-(Pyrimidin-2-yloxy)benzonitrile.

- Benchchem. The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide.

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- PubChem. 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile.

- researchgate.net.

- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.

- International Journal of Chemical Studies.

- eScholarship.org. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models.

- PubMed.

- BOC Sciences. CAS 1159822-29-3 2-(Pyrimidin-2-yloxy)benzonitrile.

- PubMed. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents.

- National Institutes of Health. Inhibitors of PARP: Number crunching and structure gazing - PMC.

- National Institutes of Health. Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide.

-

National Institutes of Health. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[9][18][20]triazin-7-ones and Stable Free Radical Precursors - PMC.

- National Institutes of Health.

- MDPI.

- Benchchem.

- National Institutes of Health. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures - PMC.

- PubMed. Soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas. Structure-activity relationships against selected tyrosine kinases and exploration of in vitro and in vivo anticancer activity.

- Sigma-Aldrich. 4-(pyrimidin-2-yloxy)benzonitrile | 353259-03-7.

Sources

- 1. chiralen.com [chiralen.com]

- 2. 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE | 1159822-29-3 [amp.chemicalbook.com]

- 4. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wjarr.com [wjarr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. a2bchem.com [a2bchem.com]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]

- 16. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas. Structure-activity relationships against selected tyrosine kinases and exploration of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN115806526B - A preparation method of olaparib intermediate - Google Patents [patents.google.com]

- 19. Process For The Preparation Of Olaparib And Polymorphs Thereof [quickcompany.in]

- 20. 1159822-29-3|2-(Pyrimidin-2-yloxy)benzonitrile|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Pyrimidin-2-yloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(Pyrimidin-2-yloxy)benzonitrile (CAS No. 1159822-29-3), a heterocyclic compound of significant interest as a synthetic intermediate in medicinal and agrochemical research. The document elucidates the structural architecture through a detailed examination of its synthesis, predicted spectroscopic characteristics, and physicochemical properties. By integrating foundational chemical principles with data from analogous structures, this guide offers a robust framework for the identification, characterization, and utilization of this molecule in research and development settings. Methodologies for its synthesis are proposed, and its expected spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed to serve as a benchmark for experimental validation.

Introduction and Strategic Importance

The fusion of a pyrimidine ring with a benzonitrile moiety via an ether linkage creates the distinct molecular architecture of 2-(Pyrimidin-2-yloxy)benzonitrile. Both pyrimidine and benzonitrile are privileged scaffolds in drug discovery. Pyrimidine is a cornerstone of nucleobases and is found in numerous FDA-approved drugs, prized for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[1] The benzonitrile group is a versatile synthetic handle and is present in various bioactive compounds.[2]

The combined structure, 2-(Pyrimidin-2-yloxy)benzonitrile, therefore represents a valuable building block. Its structure is implicated as an intermediate in the synthesis of advanced materials, including agrochemicals and potential therapeutics for conditions ranging from oral cancer to leishmaniasis.[3][4] A thorough understanding of its molecular structure is paramount for chemists aiming to leverage its synthetic potential, predict its reactivity, and confirm its identity in a laboratory setting.

Chemical Identity and Physicochemical Properties

The fundamental identity of the molecule is established by its nomenclature and key identifiers. These properties, along with computationally predicted physicochemical parameters, provide a baseline for its handling and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 2-(pyrimidin-2-yloxy)benzonitrile | [] |

| CAS Number | 1159822-29-3 | [][6][7] |

| Molecular Formula | C₁₁H₇N₃O | [6][7] |

| Molecular Weight | 197.19 g/mol | [6][7] |

| Synonyms | 2-(2-Pyrimidinyloxy)benzonitrile; Benzonitrile, 2-(2-pyrimidinyloxy)- | [7] |

| Predicted Boiling Point | 403.2 ± 47.0 °C | [7] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [7] |

| Predicted pKa | -0.11 ± 0.13 | [7] |

Molecular Structure and Synthesis

The definitive structure of 2-(Pyrimidin-2-yloxy)benzonitrile consists of a benzonitrile ring substituted at the 2-position with an oxygen atom, which in turn acts as a bridge to the 2-position of a pyrimidine ring.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The ether linkage is most logically formed via a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyrimidine ring, particularly at the 2-position flanked by two nitrogen atoms, makes it highly susceptible to nucleophilic attack. The protocol below describes a robust method for its synthesis.

Causality: The reaction proceeds by activating the hydroxyl group of 2-cyanophenol with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient C2 carbon of 2-chloropyrimidine, displacing the chloride leaving group. An aprotic polar solvent like DMF or acetonitrile is chosen to solvate the cation and facilitate the reaction without interfering with the nucleophile.

Step-by-Step Methodology:

-

To a stirred solution of 2-cyanophenol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 20 minutes to allow for the formation of the potassium phenoxide salt.

-

Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure 2-(Pyrimidin-2-yloxy)benzonitrile.

Spectroscopic and Structural Elucidation

The following sections detail the predicted spectroscopic data used to confirm the molecular structure. This data is based on the analysis of its constituent functional groups and comparison with known spectra of similar compounds like benzonitrile and substituted pyrimidines.[8][9][10]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region (δ 7.0–8.8 ppm), corresponding to the seven protons on the two aromatic rings.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H5' (Pyrimidine) | ~7.15 | Triplet (t) | 1H | Coupled to H4' and H6'. Shielded relative to other pyrimidine protons. |

| Benzonitrile Ring | ~7.30 - 7.80 | Multiplets (m) | 4H | Complex pattern due to ortho, meta, and para couplings. The proton ortho to the nitrile group will be the most deshielded. |

| H4', H6' (Pyrimidine) | ~8.60 | Doublet (d) | 2H | Equivalent protons adjacent to ring nitrogens, significantly deshielded. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display 11 signals, corresponding to the 11 unique carbon atoms in the molecule.

| Carbon(s) | Predicted δ (ppm) | Type | Rationale |

| C (ipso-CN) | ~110-115 | Quaternary | Shielded carbon attached to the nitrile group.[11] |

| C≡N (Nitrile) | ~117-119 | Quaternary | Characteristic chemical shift for a nitrile carbon.[11] |

| C5' (Pyrimidine) | ~118-122 | CH | Shielded pyrimidine carbon. |

| CH (Benzene) | ~125-135 | CH | Aromatic carbons of the benzonitrile ring. |

| C (ipso-O) | ~150-155 | Quaternary | Deshielded carbon attached to the ether oxygen. |

| C4', C6' (Pyrimidine) | ~158-160 | CH | Deshielded carbons adjacent to ring nitrogens. |

| C2' (Pyrimidine) | ~165-170 | Quaternary | Most deshielded carbon, bonded to two nitrogens and one oxygen. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides definitive evidence for key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2225 - 2235 | C≡N stretch | Strong, Sharp | Highly characteristic and diagnostic for the nitrile functional group.[12] |

| ~1570 - 1600 | C=N / C=C stretches | Medium-Strong | Aromatic ring stretches from both pyrimidine and benzonitrile moieties. |

| ~1200 - 1250 | C-O-C asymmetric stretch | Strong | Characteristic of the aryl ether linkage. |

| ~1020 - 1070 | C-O-C symmetric stretch | Medium | Characteristic of the aryl ether linkage. |

| ~750 - 850 | C-H out-of-plane bend | Strong | Bending vibrations indicative of aromatic substitution patterns. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak at m/z = 197.19, corresponding to the molecular formula C₁₁H₇N₃O.

-

Key Fragmentation: Expect fragmentation patterns corresponding to the cleavage of the ether bond, leading to ions representing the 2-cyanophenoxy radical (m/z = 119) and the pyrimidinyl cation (m/z = 79) or vice versa.

Conclusion

2-(Pyrimidin-2-yloxy)benzonitrile is a molecule with a precisely defined structure that makes it a valuable intermediate in synthetic chemistry. This guide has established its chemical identity, proposed a reliable synthetic pathway, and provided a detailed, predictive analysis of the spectroscopic data required for its unambiguous characterization. The convergence of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for researchers to confirm the successful synthesis and purity of this compound, enabling its confident application in the development of novel molecules with potential biological or material applications.

References

-

BLD Pharm. (n.d.). 1159822-29-3 | 2-(Pyrimidin-2-yloxy)benzonitrile. Retrieved from BLD Pharm.[6]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry.[11]

-

BOC Sciences. (n.d.). CAS 1159822-29-3 2-(Pyrimidin-2-yloxy)benzonitrile. Retrieved from BOC Sciences.[]

-

Guidechem. (n.d.). 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE 1159822-29-3 wiki. Retrieved from Guidechem.[13]

-

ChemicalBook. (n.d.). 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE | 1159822-29-3. Retrieved from ChemicalBook.[7]

-

Li, Y., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]2]

-

ChemScene. (n.d.). 353259-03-7 | 4-(Pyrimidin-2-yloxy)benzonitrile. Retrieved from ChemScene.[14]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from BMRB.[8]

-

Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Available at: [Link]]

-

ChemicalBook. (n.d.). 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum. Retrieved from ChemicalBook.[15]

-

ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum. Retrieved from ChemicalBook.[9]

-

Chiralen. (n.d.). 2-(Pyrimidin-2-yloxy)benzonitrile. Retrieved from Chiralen.[3]

-

Li, Z., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]]

-

Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]1]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from ResearchGate.[12]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]10]

-

Singh, A. K., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy. Available at: [Link]4]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chiralen.com [chiralen.com]

- 4. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1159822-29-3|2-(Pyrimidin-2-yloxy)benzonitrile|BLD Pharm [bldpharm.com]

- 7. 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE | 1159822-29-3 [amp.chemicalbook.com]

- 8. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 9. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]

- 10. Benzonitrile [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. guidechem.com [guidechem.com]

- 14. chemscene.com [chemscene.com]

- 15. 2-Methoxybenzonitrile(6609-56-9) 13C NMR [m.chemicalbook.com]

Introduction: Elucidating the Structure of a Key Chemical Intermediate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Pyrimidin-2-yloxy)benzonitrile

2-(Pyrimidin-2-yloxy)benzonitrile (CAS No. 1159822-29-3) is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a pyrimidine ring via an ether bridge.[1][2][] As a molecule incorporating multiple functional groups, its precise structural confirmation is paramount for its application in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Pyrimidin-2-yloxy)benzonitrile. Moving beyond a simple presentation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of the spectral features. It offers a predictive analysis based on fundamental principles and data from related structural motifs, explains the causality behind spectral assignments, and provides a robust, field-proven protocol for acquiring high-fidelity NMR data.

Molecular Structure and Predicted NMR-Active Nuclei

The core of interpreting an NMR spectrum lies in understanding the molecule's electronic and magnetic landscape. The structure of 2-(Pyrimidin-2-yloxy)benzonitrile contains two distinct aromatic systems, each with a unique set of protons and carbons that will resonate at characteristic frequencies.

To facilitate a clear discussion, the atoms are systematically numbered as shown in the diagram below.

Caption: Molecular structure of 2-(Pyrimidin-2-yloxy)benzonitrile with atom numbering.

The molecule possesses 7 distinct proton environments (H3, H4, H5, H6, H4', H5', H6') and 11 unique carbon environments (C1-C6, C≡N, C2', C4', C5', C6').

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the electronic environment, count, and neighboring protons for each unique hydrogen atom.[4] The chemical shifts are heavily influenced by the aromatic rings and the electron-withdrawing nature of the nitrogens in the pyrimidine ring and the cyano group.

Predicted ¹H NMR Data

The following data are predicted for a sample dissolved in a common NMR solvent like deuterochloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| H4', H6' | 8.5 - 8.7 | Doublet (d) | 4.5 - 5.0 | These protons are equivalent and adjacent to one proton (H5'). They are significantly deshielded (downfield shift) due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring.[5] |

| H5' | 7.0 - 7.2 | Triplet (t) | 4.5 - 5.0 | This proton is coupled to the two equivalent protons H4' and H6', resulting in a triplet. Its position is further upfield relative to H4'/H6' as it is only beta to the ring nitrogens. |

| H3 | 7.6 - 7.8 | Triplet (t) | 7.5 - 8.0 | Located on the benzonitrile ring, this proton is ortho to the ether linkage and meta to the cyano group. It will exhibit coupling to H4 and H5, appearing as a triplet (or more complex multiplet). |

| H4 | 7.3 - 7.5 | Triplet (t) | 7.5 - 8.0 | This proton is meta to both the ether and cyano groups and is expected to be in a relatively standard aromatic region, coupled to H3 and H5. |

| H5 | 7.7 - 7.9 | Doublet of doublets (dd) | ortho: 7.5-8.0, meta: ~1.5 | This proton is ortho to the electron-withdrawing cyano group, causing a significant downfield shift. It is coupled to both H4 (ortho) and H6 (meta). |

| H6 | 7.4 - 7.6 | Doublet (d) | 7.5 - 8.0 | Positioned ortho to the ether oxygen, this proton is deshielded.[6] It is coupled to the adjacent H5 proton. |

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are primarily dictated by hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2' | 168 - 172 | This carbon is directly bonded to two highly electronegative atoms (oxygen and nitrogen), causing a very strong deshielding effect and the most downfield shift among the ring carbons.[7] |

| C4', C6' | 157 - 160 | These equivalent carbons are bonded to nitrogen and are significantly deshielded, appearing far downfield.[8] |

| C1 | 150 - 155 | An aromatic carbon directly attached to the ether oxygen, resulting in a notable downfield shift.[9] |

| C5' | 115 - 118 | This is the only CH carbon in the pyrimidine ring and is expected to be the most upfield of the pyrimidine carbons. |

| C3, C4, C5, C6 | 120 - 135 | These benzonitrile ring carbons will resonate in the typical aromatic region. Their precise shifts are modulated by the effects of the ortho/meta/para relationship to the ether and cyano groups.[10] |

| C≡N | 116 - 119 | The cyano carbon has a characteristic chemical shift in this region.[11] |

| C2 | 105 - 110 | This is the quaternary carbon of the benzonitrile ring to which the cyano group is attached. Its chemical shift is relatively upfield for a substituted aromatic carbon. |

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is critical. The protocol described below represents a self-validating system, where the results from ¹H and ¹³C experiments cross-verify the proposed structure.

I. Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of high-purity 2-(Pyrimidin-2-yloxy)benzonitrile. The use of a high-purity sample is crucial to avoid misleading impurity peaks.

-

Solvent Selection: Choose a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample. Vortex briefly to ensure complete dissolution.

-

Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred.

II. NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30') is sufficient for quantitative analysis.

-

Spectral Width: 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30') is standard.

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are necessary due to the low natural abundance of the ¹³C isotope.

III. Data Processing

-

Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the raw Free Induction Decay (FID) into a frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C.[12]

-

Integration: For the ¹H spectrum, integrate the signals. The relative ratios should correspond to the number of protons in each environment (e.g., 2:1:1:1:1:1 for H4'/H6', H5', H3, H4, H5, H6). This integration serves as a key validation check.

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Conclusion: A Cohesive Structural Portrait

The predicted ¹H and ¹³C NMR spectra provide a detailed electronic and structural map of 2-(Pyrimidin-2-yloxy)benzonitrile. The downfield shifts in the pyrimidine ring clearly indicate the strong deshielding influence of the heterocyclic nitrogen atoms, while the complex splitting patterns in the benzonitrile region confirm the substitution pattern. By following the detailed experimental protocol, a researcher can obtain high-quality spectra where the chemical shifts, coupling constants, and integrations converge to provide a single, self-consistent structural assignment. This rigorous analytical approach ensures the identity and purity of the compound, a non-negotiable requirement for its use in research and development.

References

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Available from: [Link]

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. Available from: [Link]

-

Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Available from: [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available from: [Link]

-

OpenOChem Learn. Interpreting | Introduction to HNMR Interpretation. Available from: [Link]

-

Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Available from: [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Chemsigma. 4-pyrimidin-2-yloxybenzonitrile [353259-03-7]. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. Available from: [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1986). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link]

-

Smith, A. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

Huang, J., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available from: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (2018). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Available from: [Link]

Sources

- 1. 1159822-29-3|2-(Pyrimidin-2-yloxy)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE | 1159822-29-3 [amp.chemicalbook.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 6. fiveable.me [fiveable.me]

- 7. readchemistry.com [readchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 11. rsc.org [rsc.org]

- 12. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Solubility of 2-(Pyrimidin-2-yloxy)benzonitrile in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile, a molecule of interest in medicinal chemistry, within a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies for solubility assessment. We will delve into the molecular characteristics of 2-(Pyrimidin-2-yloxy)benzonitrile that govern its solubility, present established protocols for its empirical determination, and discuss the implications of these findings for formulation and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Consequently, understanding and characterizing the solubility of a compound in various solvent systems, including organic solvents, is paramount. Organic solvents play a crucial role in various stages of drug development, including synthesis, purification, crystallization, and the formulation of dosage forms. A thorough understanding of a compound's solubility in these solvents is therefore essential for process optimization and the development of effective drug delivery systems.

This guide focuses on 2-(Pyrimidin-2-yloxy)benzonitrile, a heterocyclic compound featuring a pyrimidine ring linked to a benzonitrile moiety via an ether bridge. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] A comprehensive understanding of the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile is therefore a critical step in unlocking its therapeutic potential.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] The key factors influencing the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile are its molecular structure, polarity, and the properties of the chosen organic solvent.

Molecular Structure and Polarity of 2-(Pyrimidin-2-yloxy)benzonitrile

To predict the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile, we must first analyze its structural features:

-

Pyrimidine Ring: The pyrimidine ring contains two nitrogen atoms, making it a polar, hydrogen bond-accepting moiety.

-

Benzonitrile Group: The benzonitrile group consists of a nonpolar benzene ring and a polar nitrile (-C≡N) group. The nitrile group can act as a hydrogen bond acceptor.

-

Ether Linkage: The ether linkage (-O-) is polar and can also accept hydrogen bonds.

Overall, 2-(Pyrimidin-2-yloxy)benzonitrile is a moderately polar molecule. Its solubility will be influenced by the balance between its polar (pyrimidine, nitrile, ether) and nonpolar (benzene ring) components. The molecular formula is C₁₁H₇N₃O and the molecular weight is 197.19 g/mol .[5][6]

The Influence of Solvent Properties

The choice of solvent is critical in determining the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile. Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: These solvents (e.g., methanol, ethanol) have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. They are likely to have good solubility for 2-(Pyrimidin-2-yloxy)benzonitrile due to potential hydrogen bonding with the nitrogen atoms of the pyrimidine ring and the nitrile group.

-

Polar Aprotic Solvents: These solvents (e.g., dimethylformamide (DMF), acetone, acetonitrile) are polar but do not have a hydrogen atom directly attached to an electronegative atom, so they can only act as hydrogen bond acceptors. These are also expected to be good solvents for 2-(Pyrimidin-2-yloxy)benzonitrile.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low polarity and primarily interact through weaker van der Waals forces. The solubility of 2-(Pyrimidin-2-yloxy)benzonitrile in these solvents is expected to be limited due to its polar functional groups.

Temperature and Other Factors

Temperature generally has a significant effect on solubility. For most solid solutes in liquid solvents, solubility increases with increasing temperature.[7][8] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. Pressure has a negligible effect on the solubility of solids and liquids.[7][8]

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is essential for accurate characterization. The following section outlines a robust protocol for determining the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile.

Materials and Equipment

-

2-(Pyrimidin-2-yloxy)benzonitrile (purity >95%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-(Pyrimidin-2-yloxy)benzonitrile into a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that equilibrium has been achieved by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of 2-(Pyrimidin-2-yloxy)benzonitrile. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL or mol/L.

-

Qualitative Solubility Assessment

For a rapid initial screening, a qualitative assessment of solubility can be performed.[10][11] This involves adding a small, known amount of the compound to a fixed volume of solvent and observing its dissolution.

Protocol for Qualitative Solubility Testing:

-

Place approximately 25 mg of 2-(Pyrimidin-2-yloxy)benzonitrile into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[11]

-

Observe whether the compound dissolves completely.

-

If the compound dissolves, it can be classified as "soluble." If it does not dissolve, it is "insoluble" in that solvent at that concentration.

This method is useful for a quick screening of a wide range of solvents to identify promising candidates for further quantitative analysis.

Expected Solubility Profile of 2-(Pyrimidin-2-yloxy)benzonitrile

Based on the theoretical principles discussed, a predicted solubility profile for 2-(Pyrimidin-2-yloxy)benzonitrile in various organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyrimidine nitrogens, ether oxygen, and nitrile group. |

| Polar Aprotic | DMF, Acetonitrile, Acetone | High to Moderate | Good dipole-dipole interactions with the polar functional groups of the solute. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | A balance of polar and nonpolar characteristics allows for some interaction. |

| Nonpolar | Toluene, Hexane | Low | The nonpolar nature of the solvent cannot effectively solvate the polar regions of the molecule. |

Visualizing the Process and Interactions

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Molecular Interactions Influencing Solubility

The following diagram depicts the potential intermolecular interactions between 2-(Pyrimidin-2-yloxy)benzonitrile and a polar protic solvent like methanol.

Caption: Hydrogen bonding between the solute and a polar protic solvent.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 2-(Pyrimidin-2-yloxy)benzonitrile in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can generate the critical data needed to advance the development of this and other promising pharmaceutical compounds. The solubility data obtained will be invaluable for optimizing synthetic routes, developing purification strategies, and formulating effective and bioavailable drug products. Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wide range of pharmaceutically relevant solvents at various temperatures.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- AAT Bioquest. (2022, April 18).

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- PubChem. (n.d.). 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile.

- BOC Sciences. (n.d.). CAS 1159822-29-3 2-(Pyrimidin-2-yloxy)benzonitrile.

- CHIRALEN. (n.d.). 2-(Pyrimidin-2-yloxy)benzonitrile.

- ChemicalBook. (n.d.). 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE | 1159822-29-3.

- MedCrave online. (2018, September 14).

- BLD Pharm. (n.d.). 1159822-29-3|2-(Pyrimidin-2-yloxy)benzonitrile.

- ChemScene. (n.d.). 353259-03-7 | 4-(Pyrimidin-2-yloxy)benzonitrile.

- PubChem. (n.d.). Benzonitrile.

- Revue Roumaine de Chimie. (n.d.).

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. chem.ws [chem.ws]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE | 1159822-29-3 [amp.chemicalbook.com]

- 6. 1159822-29-3|2-(Pyrimidin-2-yloxy)benzonitrile|BLD Pharm [bldpharm.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidine-Benzonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Powerhouse in Medicinal Chemistry

In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, the pyrimidine ring stands as a cornerstone, integral to the very blueprint of life as a component of nucleic acids.[1] Its fusion with the benzonitrile moiety, a seemingly simple appendage, has given rise to a class of compounds with profound and diverse pharmacological activities. This guide navigates the historical currents and synthetic evolution of pyrimidine-benzonitrile compounds, from their early synthetic roots to their contemporary status as critical components in a range of therapeutics, particularly in the realms of oncology and virology. We will dissect the key scientific milestones, explore the causal relationships behind synthetic strategies, and provide practical, in-depth protocols for the construction of this remarkable pharmacophore.

Chapter 1: A Historical Perspective - From Obscurity to Prominence

The story of pyrimidine-benzonitrile compounds is not one of a single, dramatic discovery but rather a gradual realization of potential, built upon the foundational principles of heterocyclic chemistry. The pyrimidine ring itself was first isolated from the hydrolysis of nucleic acids, with its synthesis being a subject of intense study since the latter half of the 19th century.[1] Classical methods such as the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, laid the groundwork for accessing a diverse array of pyrimidine derivatives.[2][3]

While early research into pyrimidines was extensive, the specific conjugation of a benzonitrile group and the exploration of its biological consequences appear to be a more recent development, gaining significant traction in the late 20th and early 21st centuries. The initial impetus for the inclusion of the benzonitrile moiety was likely driven by its properties as a bioisostere for other functional groups and its ability to engage in specific hydrogen bonding and π-π stacking interactions within protein binding sites.

A significant turning point in the history of this scaffold was its emergence in the field of kinase inhibitors. The relentless pursuit of targeted cancer therapies created a demand for novel heterocyclic compounds capable of selectively inhibiting dysregulated kinases. The pyrimidine-benzonitrile core proved to be an exceptional platform for this purpose, offering a rigid framework for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases. Similarly, in the fight against HIV, the scaffold was identified as a key component of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4]

Chapter 2: The Art and Science of Synthesis - A Journey of Innovation